molecular formula C6H7NO3 B1600932 N-acetylsuccinimide CAS No. 3027-06-3

N-acetylsuccinimide

Cat. No.: B1600932
CAS No.: 3027-06-3
M. Wt: 141.12 g/mol
InChI Key: RHLBOBPOIZROJX-UHFFFAOYSA-N
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Description

Significance and Research Context of N-Acetylsuccinimide as a Chemical Reagent

This compound, a derivative of succinimide (B58015), is a notable chemical reagent in the field of organic synthesis and biochemistry. Its primary significance lies in its function as an efficient acetylating agent. Acetylation is a fundamental chemical reaction that introduces an acetyl functional group into a compound. wikipedia.org In the context of biochemical research, this compound is particularly recognized for its role in the modification of proteins and peptides.

The research context of this compound is extensive, with applications in studying protein structure and function. The acetylation of amino groups in proteins, particularly the ε-amino group of lysine (B10760008) residues, can alter their chemical properties, such as charge and stability. slideshare.net This modification can influence protein-protein interactions, enzyme activity, and other biological processes. Consequently, this compound serves as a valuable tool for researchers investigating the impact of acetylation on biological systems.

Beyond protein modification, this compound is utilized in the synthesis of various chemical derivatives. It participates in the preparation of N-substituted succinimides, which are scaffolds of interest in medicinal chemistry. The reactivity of the acetyl group makes it a versatile reagent for introducing acetyl moieties under relatively mild conditions. chemicalbook.com

Historical Perspective on this compound Research and Development

The development of reagents for chemical modification of proteins has a rich history, evolving from non-specific reagents to highly selective ones. acs.org Early methods for protein modification often utilized common organic reagents. acs.org The exploration of more specific acylating agents led to the investigation of compounds like this compound.

The application of this compound in protein chemistry became more prominent as researchers sought to understand the role of specific amino acid residues in protein function. The ability to selectively acetylate lysine residues provided a method to probe their involvement in enzyme catalysis and protein binding. This historical development is part of a broader trend in chemical biology to develop tools that can dissect complex biological processes with increasing precision. core.ac.uk

Chemical and Physical Properties of this compound

The utility of this compound as a reagent is underpinned by its specific chemical and physical properties.

Detailed Research Findings

Research into this compound has provided valuable data on its synthesis and reactivity, which are crucial for its application in academic and industrial settings.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with two common routes being the acylation of succinimide with acetyl chloride and the reaction of succinic anhydride (B1165640) with acetic anhydride.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques, which provide insight into its molecular structure.

Table of Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLBOBPOIZROJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466429
Record name N-acetylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3027-06-3
Record name N-acetylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Acetylsuccinimide

Classical Acylation Routes to N-Acetylsuccinimide

Traditional methods for synthesizing this compound primarily involve the acylation of succinimide (B58015) or its precursors. These routes are well-established and widely used in laboratory settings.

Acylation of Succinimide and Amine Precursors with Acyl Halides

A common and straightforward method for preparing this compound is the acylation of succinimide with an acyl halide, such as acetyl chloride. chemicalbook.comtandfonline.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. chemicalbook.com

The general procedure involves dissolving succinimide in a suitable organic solvent, like dichloromethane (B109758), and adding a base, often pyridine (B92270) or triethylamine (B128534). chemicalbook.comtandfonline.com Acetyl chloride is then added dropwise to the stirred mixture. chemicalbook.com The reaction is usually conducted at room temperature or cooled to 0°C. tandfonline.com After the reaction is complete, a series of washing steps with aqueous solutions of sodium bicarbonate, dilute hydrochloric acid, and water are performed to remove unreacted starting materials and byproducts. The final product is obtained after drying the organic layer and removing the solvent. chemicalbook.com Yields for this method are typically in the range of 25% to 60%. tandfonline.com

Detailed research by Hitchcock and coworkers demonstrated the synthesis of a series of N-acyl succinimides, including this compound, by treating succinimide with an acyl chloride and dimethylaminopyridine (DMAP) in a dichloromethane solution with triethylamine at low temperatures. tandfonline.com

ReagentsBaseSolventTemperatureYieldReference
Succinimide, Acetyl chloridePyridineDichloromethaneRoom Temperature60-70%
Succinimide, Propanoyl chlorideTriethylamine, DMAPDichloromethane0°C to Room TempNot specified tandfonline.com

Acylation with Acid Anhydrides

Another classical approach to this compound synthesis is the acylation of succinimide using an acid anhydride (B1165640), most commonly acetic anhydride. mdpi.com This method often involves heating the reactants together, sometimes in the presence of a catalyst.

One procedure involves refluxing succinimide with acetic anhydride. tandfonline.com Another variation includes the use of a catalyst like sodium acetate (B1210297) and heating the mixture of succinic anhydride and acetic anhydride under reflux. The use of acetic anhydride can sometimes lead to side reactions, such as the acetylation of other functional groups if present. mdpi.com Polyphosphate ester (PPE) has been reported as a mild reagent for the cyclodehydration step that can follow the initial acylation with succinic anhydride. mdpi.combeilstein-archives.org

ReactantsCatalystConditionsReference
Succinimide, Acetic anhydrideNoneReflux tandfonline.com
Succinic anhydride, Acetic anhydrideSodium acetateReflux
Amine/Hydrazide, Succinic anhydridePolyphosphate ester (PPE)Reflux in Chloroform mdpi.combeilstein-archives.org

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of catalytic and solvent-free approaches for this compound synthesis.

Base-Mediated Synthesis

Base-mediated synthesis is a common feature in many acylation reactions to produce this compound. The base plays a crucial role in scavenging the acidic byproduct, thereby driving the reaction to completion. Pyridine and triethylamine are frequently used bases in these reactions. chemicalbook.comtandfonline.com For instance, in the acylation with acetyl chloride, pyridine is added to neutralize the generated hydrochloric acid. chemicalbook.com Similarly, in syntheses involving other acyl chlorides, triethylamine is often employed. tandfonline.com The choice of base can influence the reaction rate and yield.

Catalyst-Free and Solvent-Free Methodologies (e.g., Mechanochemistry)

To address the environmental concerns associated with traditional solvent-based synthesis, catalyst-free and solvent-free methods are being investigated. Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), has emerged as a promising green alternative. nih.govbeilstein-journals.org

While specific examples of the mechanochemical synthesis of this compound are not extensively detailed in the provided search results, the synthesis of other succinimide derivatives through mechanochemical aza-Michael addition of amines to maleimides has been reported. nih.gov This suggests the potential for developing a similar solvent-free method for this compound. Additionally, other catalyst-free syntheses of related compounds, such as N-substituted ureas in water, highlight the trend towards greener synthetic protocols. rsc.org Research into the mechanochemical halogenation and rearrangement of sydnones has also provided insights into solvent-free reaction mechanisms that could be applicable to this compound synthesis. researchgate.net

Chemo- and Regioselective Synthesis of N-Acylated Products

The selective acylation of one functional group in the presence of others is a significant challenge in organic synthesis. tandfonline.com In the context of molecules containing both amino and hydroxyl groups, achieving chemoselective N-acylation over O-acylation is crucial. tandfonline.com

The synthesis of N-acylated products often requires careful control of reaction conditions to ensure high chemo- and regioselectivity. tandfonline.comthieme-connect.com For example, in the acylation of amino alcohols, N- versus O-acylation can often be controlled by adjusting the pH, with basic conditions favoring N-acylation. tandfonline.com The development of catalysts that can direct acylation to a specific site is an active area of research. thieme-connect.com While the provided results discuss the general principles of chemo- and regioselective acylation, specific detailed examples directly pertaining to the synthesis of this compound are limited. However, the synthesis of N-acyl succinimides has been shown to be effective in the subsequent acylation of various amines, indicating the utility of these reagents in achieving selective transformations. tandfonline.com

Comparison of Synthetic Efficiency and Yields Across Methodologies

The synthesis of the chemical compound this compound is primarily accomplished through two principal methodologies: the acylation of succinimide with acetyl chloride and the reaction of succinic anhydride with acetic anhydride. The efficiency and yield of these methods are influenced by factors such as the choice of reagents, reaction conditions, and the scale of the synthesis. A comparative analysis of these approaches is essential for determining the most suitable route for specific applications, ranging from laboratory-scale research to industrial-scale production.

Acylation of Succinimide with Acetyl Chloride

This synthetic route involves the direct acylation of succinimide using acetyl chloride. A base is typically required to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. This method is often preferred for laboratory-scale synthesis due to its straightforward procedure and the use of mild reaction conditions.

A typical laboratory procedure entails dissolving succinimide in a solvent such as dichloromethane, followed by the addition of a base like pyridine. Acetyl chloride is then added to the stirred mixture in a dropwise manner at room temperature. The reaction is generally complete within approximately one hour. The purification of the product involves a series of washes with saturated sodium bicarbonate, dilute hydrochloric acid, and water.

Reaction of Succinic Anhydride with Acetic Anhydride

An alternative and industrially favored method for producing this compound involves the reaction of succinic anhydride with acetic anhydride. This approach is recognized for its cost-effectiveness and scalability, making it suitable for large-scale production.

In this process, succinic anhydride is combined with acetic anhydride, which serves as both a reactant and a solvent. A catalyst, most commonly sodium acetate, is introduced to the mixture. The reaction is carried out under reflux conditions, which promotes the acetylation of the nitrogen atom that is formed in situ from the succinic anhydride. Following the completion of the reaction, this compound is isolated from the mixture through crystallization or extraction techniques.

This methodology generally results in higher yields compared to the acetyl chloride method, with reported yields often exceeding 70%, particularly when the process is optimized for industrial production. Industrial-scale synthesis may incorporate the use of continuous flow reactors to enhance heat and mass transfer. Additionally, the molar ratios of the reactants are carefully optimized to maximize the product yield while minimizing the formation of unwanted byproducts.

Data-Driven Comparison of Synthetic Routes

The following tables present a comparative overview of the two main synthetic methods for this compound, based on findings from scientific literature.

Table 1: Comparison of this compound Synthetic Methodologies

FeatureAcylation with Acetyl ChlorideReaction with Acetic Anhydride
Starting MaterialsSuccinimide, Acetyl ChlorideSuccinic Anhydride, Acetic Anhydride
Catalyst/BasePyridine Sodium Acetate
SolventDichloromethane Acetic Anhydride
TemperatureRoom Temperature Reflux
Reaction TimeApproximately 1 hour Several hours
Typical Yield~66% >70%
Scale of SynthesisLaboratory Industrial
Key AdvantagesMild conditions, Simplicity Cost-effective, Scalable

Table 2: Detailed Research Findings on Synthetic Yields

MethodologyStarting MaterialsReagents & ConditionsReported Yield (%)Reference
AcylationSuccinimide, Acetyl ChloridePyridine, Dichloromethane, Room Temp, 1 hr66
Anhydride ReactionSuccinic Anhydride, Acetic AnhydrideSodium Acetate, Reflux>70

Mechanistic Investigations of N Acetylsuccinimide Reactivity

Fundamental Reaction Mechanisms of Acyl Transfer

The reactivity of N-acetylsuccinimide is centered around acyl transfer, a fundamental reaction in organic chemistry. This process involves the transfer of an acyl group (in this case, the acetyl group) from a donor molecule (this compound) to a nucleophile.

Nucleophilic Acyl Substitution Pathways

The primary mechanism governing the reactivity of this compound is nucleophilic acyl substitution. libretexts.org This is a two-step process involving addition and elimination. libretexts.org

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon of the acetyl group in this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. libretexts.orglibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The negative charge on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the succinimide (B58015) anion as a leaving group. libretexts.org

Role of Leaving Groups in N-Acylation Reactions

The efficiency of a nucleophilic acyl substitution reaction is significantly influenced by the nature of the leaving group. libretexts.org A good leaving group is a weak base, meaning it is stable on its own. libretexts.org

In the case of this compound, the leaving group is the succinimide anion. The stability of this anion is a key factor in the reactivity of this compound as an acylating agent. The negative charge on the nitrogen atom is delocalized through resonance with the two adjacent carbonyl groups of the succinimide ring, which enhances its stability. stackexchange.com This makes the succinimide anion a relatively good leaving group, facilitating the acyl transfer reaction. stackexchange.com

The reactivity of carboxylic acid derivatives follows a general trend, with acyl chlorides being the most reactive and amides being the least reactive. libretexts.org This reactivity is directly correlated with the stability of the leaving group. libretexts.org

Table 1: Comparison of Leaving Groups in Acyl Transfer Reactions

Acyl Compound Leaving Group pKa of Conjugate Acid Reactivity
Acyl Chloride Cl⁻ -7 Very High
Acid Anhydride (B1165640) RCOO⁻ ~4.8 High
This compound Succinimide anion ~9.5 Moderate
Ester RO⁻ ~16 Moderate
Amide R₂N⁻ ~38 Low

Note: The pKa values are approximate and can vary depending on the specific structure.

Factors Influencing Reactivity and Selectivity

Several factors, including steric and electronic effects, as well as the solvent, can influence the rate and outcome of reactions involving this compound.

Steric and Electronic Effects

Steric Effects: The spatial arrangement of atoms around the reaction center can impact reactivity. numberanalytics.com In this compound, the acetyl group is relatively unhindered, allowing for easier access by nucleophiles. However, bulky nucleophiles may experience steric hindrance, slowing down the reaction rate. masterorganicchemistry.com Similarly, steric bulk on the N-acylsuccinimide itself, if modified, could influence reactivity. rsc.org

Electronic Effects: The electronic properties of the this compound molecule play a crucial role. The two carbonyl groups on the succinimide ring are electron-withdrawing, which increases the electrophilicity of the acetyl carbonyl carbon. This makes it more susceptible to nucleophilic attack. This electronic activation is a key feature that enhances the reactivity of N-acylsuccinimides. nsf.gov

Mechanistic Insights from Computational Chemistry

Computational chemistry provides powerful tools for understanding reaction mechanisms at a molecular level. scirp.org Techniques such as Density Functional Theory (DFT) can be used to model the reaction pathway of nucleophilic acyl substitution on this compound.

Computational studies can provide valuable data on:

Transition State Structures: The geometry and energy of the transition state can be calculated, offering insights into the activation energy of the reaction. nih.gov

Reaction Intermediates: The stability of the tetrahedral intermediate can be assessed. researchgate.net

For this compound, computational models have shown that the amide bond is significantly twisted and pyramidalized. This ground-state destabilization of the amide bond contributes to its high reactivity in N-C(O) bond activation. nsf.gov X-ray diffraction studies have confirmed a twisted amide bond, indicating a weakening of the typical amide resonance and a higher propensity for reaction. nsf.gov

Applications of N Acetylsuccinimide in Organic Synthesis

N-Acylation of Amines and Peptides

N-acylation, the process of adding an acyl group to an amine, is a fundamental transformation in organic chemistry. researchgate.netmdpi.com N-acetylsuccinimide serves as an efficient reagent for the N-acetylation of primary amines and peptides. capes.gov.br This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acetyl group in NAS.

A key application of this compound is the selective acetylation of primary amino groups. nih.gov In the context of peptides and proteins, NAS can target the ε-amino groups of lysine (B10760008) residues. This specificity is crucial for modifying protein structure and function. The acetylation of these amino groups can disrupt electrostatic interactions that are vital for processes like enzyme-substrate binding.

While N-hydroxysuccinimide (NHS) esters are also common for acylating primary amines, they can sometimes lead to side reactions with hydroxyl-containing amino acids. nih.gov this compound provides a valuable tool for achieving more selective acetylation of amine functionalities. nih.gov The reaction's selectivity is a significant advantage in complex molecular environments where multiple reactive sites may be present. researchgate.net

Table 1: Comparison of Acetylating Agents
ReagentReactivitySelectivityByproducts
This compound ModerateHigh for primary aminesSuccinimide (B58015)
Acetic Anhydride (B1165640) HighLow, can acylate alcohols and other nucleophilesAcetic acid
Acetyl Chloride Very HighLow, highly reactive with various nucleophilesHCl
N-Hydroxysuccinimide Acetate (B1210297) HighGood for primary amines, but can have side reactionsN-Hydroxysuccinimide

Selective Acetylation of Amino Groups

Synthesis of N-Substituted Succinimide Derivatives

This compound is a precursor in the synthesis of various N-substituted succinimide derivatives. These derivatives are significant in medicinal chemistry due to their presence in a wide range of biologically active compounds. ijcps.org The synthesis generally involves the reaction of succinic anhydride with a primary amine, followed by cyclization to form the succinimide ring. ijcps.orgmdpi.combeilstein-archives.org

N-substituted succinimides are valuable intermediates in the synthesis of pharmaceuticals. ijcps.org For instance, they are key building blocks for creating heterocyclic compounds like pyrazoles and isoxazoles, which are found in various drugs. ijpras.com The synthesis of these intermediates often requires mild and efficient methods to ensure high yields and purity, making reagents like this compound useful in their preparation. ijcps.orgresearchgate.net The development of one-pot synthesis methods for N-substituted succinimides highlights their importance in creating a diverse range of compounds for pharmaceutical applications. ijcps.org

Application in Glycosylation Chemistry

Glycosylation is a critical process in biology, and the chemical synthesis of complex glycans is essential for research. nih.govmdpi.com this compound plays a role in this field, particularly in the modification of glycan structures.

In the chemoenzymatic synthesis of complex N-glycans, this compound (often abbreviated as AcOSu) is used for the specific acetylation of free amine groups. nih.govresearchgate.net For example, a glucosamine (B1671600) (GlcNH2) residue within a glycan can be converted to the naturally occurring N-acetylglucosamine (GlcNAc) moiety by treatment with this compound. nih.govresearchgate.net This "unmasking" step is crucial because many glycosyltransferases, the enzymes that build glycan chains, recognize and act upon LacNAc (Galβ(1,4)GlcNAc) structures but not those with a free amine. researchgate.net By selectively acetylating the amine, that branch of the glycan is activated for further enzymatic extension, allowing for the construction of complex, asymmetrically branched N-glycan structures. nih.govresearchgate.net This method is instrumental in synthesizing complex N-glycans that are vital for studying biological functions like cell signaling and immune responses.

Synthesis of Complex N-Glycans for Biological Studies

The synthesis of complex N-glycans is crucial for advancing biological studies, as these molecules play vital roles in numerous physiological and pathological processes, including immune response, cell signaling, and cancer development. nih.govmdpi.com However, producing structurally well-defined, homogeneous N-glycans, particularly those with asymmetrical branching, presents a significant challenge for researchers. nih.govfrontiersin.org Chemoenzymatic methods have emerged as powerful strategies to overcome these hurdles, and this compound has become a key reagent in sophisticated, multi-step synthetic pathways. nih.govresearchgate.net

A notable application of this compound is in a "stop and go" strategy for the chemoenzymatic synthesis of asymmetrically branched N-glycans. nih.govresearchgate.net This biomimetic approach allows for the controlled, branch-selective extension of glycan structures, mimicking the natural biosynthetic pathway but with external control. nih.gov The complexity of natural N-glycans arises from the differential action of various glycosyltransferases on a core pentasaccharide, creating diverse branching patterns. nih.govfrontiersin.org Synthetically replicating this process to create asymmetrical structures has traditionally been exceptionally demanding, often requiring over 100 chemical steps. nih.gov

The "stop and go" methodology streamlines this process significantly. The strategy involves the enzymatic installation of an unnatural monosaccharide, which acts as a "stop" signal, preventing further enzymatic modification on a specific branch of the glycan. At a desired point in the synthesis, this unnatural sugar is chemically converted into its natural counterpart—the "go" signal—which unmasks the branch and allows for selective enzymatic elongation. nih.govresearchgate.net

Detailed Research Findings

Research has demonstrated the use of 5'-diphospho-N-trifluoroacetylglucosamine (UDP-GlcNHTFA) as an unnatural sugar donor. researchgate.net Glycosyltransferases like MGAT4 and MGAT5 can transfer the N-trifluoroacetylglucosamine (GlcNHTFA) moiety to a glycan precursor. Subsequent treatment with a base removes the trifluoroacetyl protecting group, exposing a primary amine and yielding a glucosamine (GlcNH2) residue. researchgate.net This GlcNH2-containing branch is temporarily "disabled" or "stopped," as it is not a substrate for the subsequent glycosyltransferases needed for chain elongation, such as galactosyltransferases. nih.govresearchgate.net

This is the critical step where this compound (AcOSu) is employed. The free amine of the GlcNH2 moiety is acetylated using this compound. nih.govresearchgate.net This reaction converts the unnatural "stopping" point into a natural N-acetylglucosamine (GlcNAc) residue. nih.gov Once the natural GlcNAc structure is restored, the branch is "unmasked" and activated for the "go" phase, where it can be selectively extended by specific glycosyltransferases. nih.govresearchgate.net

For instance, in the synthesis of an asymmetrically branched tri-antennary N-glycan, a bi-antennary glycopeptide can be extended using MGAT5 and UDP-GlcNHTFA. nih.gov After deprotection to yield a GlcNH2 moiety on one arm, the other arms can be enzymatically modified. Following these modifications, the disabled arm is treated with this compound to generate a GlcNAc residue. This newly formed natural branch can then be extended with enzymes like β-1,4-galactosyltransferase 1 (B4GALT1) to form an N-acetyllactosamine (LacNAc) unit, which can be further elaborated upon. nih.gov This precise control allows for the creation of complex, asymmetrical N-glycans that are invaluable for studying glycan-protein interactions and other biological phenomena. nih.govmdpi.com

The table below outlines a representative sequence in this chemoenzymatic strategy.

Table 1: "Stop and Go" Synthesis of an Asymmetric N-Glycan

Step Precursor Glycan Structure Reagent(s)/Enzyme(s) Resulting Structure/Modification Purpose
1 Bi-antennary N-glycan MGAT5, UDP-GlcNHTFA Tri-antennary glycan with a GlcNHTFA residue Introduce a protected branching point.
2 Tri-antennary glycan with GlcNHTFA Base (e.g., NH4OH) GlcNH2 residue on one arm Deprotection to create a "stopped" arm.
3 Tri-antennary glycan with GlcNH2 ST6GAL1, ST3GAL4 Sialylation of other LacNAc arms Modify other branches while one arm is disabled.
4 Asymmetrically modified glycan with GlcNH2 This compound (AcOSu) Conversion of GlcNH2 to GlcNAc "Go" signal: Unmasking the disabled arm.

Applications of N Acetylsuccinimide in Biochemical and Biological Research

Protein Modification Studies

The acetylation of proteins by N-acetylsuccinimide can lead to significant changes in their biochemical and biophysical properties. This modification is instrumental in understanding the functional significance of specific amino acid residues.

This compound is widely employed as a lysine-specific modifying agent in biochemical research. The reaction involves the transfer of an acetyl group to the ε-amino group of lysine (B10760008) residues within a protein. nih.gov This modification neutralizes the positive charge of the lysine side chain, which can have profound effects on the protein's electrostatic properties. nih.govnih.gov

The biological consequences of lysine acetylation are diverse and significant. This post-translational modification can alter a protein's hydrophobicity, solubility, and conformation. frontiersin.org These changes, in turn, can influence interactions with substrates, cofactors, and other macromolecules, thereby regulating the protein's function. frontiersin.org In essence, lysine acetylation provides a mechanism for the functional heterogeneity of the proteome, allowing cells to respond to a variety of stimuli. frontiersin.org

Acetylation by this compound can dramatically modulate a protein's function and its interactions with other molecules. frontiersin.org By altering the charge and structure of a protein, this modification can inhibit or enhance its activity. For example, the acetylation of lysine residues can disrupt electrostatic interactions that are critical for the binding of a protein to its partners.

This principle has been applied to study various protein systems. For instance, the chemical modification of calmodulin with an acetylating agent has been shown to significantly alter its activity, suggesting that acetylation may act as a regulatory mechanism in cellular signaling pathways. Furthermore, in bacteria, the acetylation of central metabolic enzymes is a widespread phenomenon that appears to be linked to the nutrient availability and energy status of the cell. frontiersin.org

The following table summarizes the effects of acetylation on protein function and interactions:

Protein/System Effect of Acetylation Biological Implication
CalmodulinAltered activityRegulation of cellular signaling
Bacterial Metabolic EnzymesRegulated activityResponse to nutrient availability and cellular energy status
Proteins with specific binding partnersInhibition of electrostatic interactionsModulation of protein complex formation

The modification of proteins with this compound can have a direct impact on both enzyme activity and protein stability. The acetylation of lysine residues at or near the active site of an enzyme can lead to a decrease or complete loss of its catalytic function. This is often due to the disruption of necessary electrostatic interactions with the substrate or a conformational change in the active site.

Modulation of Protein Function and Interactions via Acetylation

Investigating Protein-Protein Interactions

This compound is a valuable tool for investigating the interfaces of protein-protein interactions. By selectively modifying lysine residues, researchers can identify those that are crucial for the formation of protein complexes.

Chemical modification with this compound has been instrumental in elucidating the binding sites of various protein-protein complexes, particularly those involving electrostatic interactions. A notable example is the study of ferredoxin-enzyme complexes. Ferredoxin is an electron carrier protein that interacts with several enzymes, such as nitrite (B80452) reductase and sulfite (B76179) reductase. scispace.comnih.gov These interactions are known to be stabilized by electrostatic forces between the negatively charged groups on ferredoxin and positively charged residues on the partner enzyme. scispace.com

Treatment of enzymes like nitrite reductase and sulfite reductase with this compound has been shown to inhibit their ferredoxin-linked activity, while the activity with a non-physiological electron donor remains unaffected. scispace.comnih.govosti.gov This indicates that the acetylation of lysine residues on the enzyme interferes with its ability to bind to ferredoxin. nih.govosti.gov Furthermore, the formation of the ferredoxin-enzyme complex prior to treatment with this compound protects the enzyme from this inhibition, providing strong evidence that the modified lysine residues are located at the ferredoxin-binding site. scispace.comnih.gov

The following table summarizes the findings from studies on ferredoxin-enzyme complexes using this compound:

Enzyme Effect of this compound Treatment Conclusion
Nitrite ReductaseInhibition of ferredoxin-dependent activity; loss of ability to bind to a ferredoxin-Sepharose column. scispace.comosti.govLysine residues are involved in the electrostatic binding of ferredoxin. scispace.comosti.gov
Sulfite ReductaseInhibition of ferredoxin-linked activity; decreased binding affinity for ferredoxin. nih.govLysine residues are located at the ferredoxin-binding site. nih.gov
Glutamate SynthaseInhibition of ferredoxin-dependent activity. usp.brLysine residues play a role in binding ferredoxin. usp.br

The complement system is a crucial part of the innate immune system, consisting of a cascade of proteins that work to eliminate pathogens. nih.govembopress.org The activation and regulation of the complement system involve numerous protein-protein interactions. While direct studies specifically detailing the use of this compound in complement system research are not extensively documented in the provided context, the principles of its application are highly relevant.

The interactions between complement proteins are often mediated by specific domains and are subject to tight regulation. frontiersin.org For instance, the classical pathway is initiated by the binding of C1q to its ligands, triggering a series of proteolytic events. embopress.orgfrontiersin.org The various components of the complement system, such as C3 and C5 convertases, are themselves protein complexes whose assembly and function depend on specific protein-protein interactions. nih.govembopress.org

Given that lysine residues are frequently involved in protein-protein interfaces, chemical modification with this compound could theoretically be used to probe these interactions within the complement cascade. By acetylating lysine residues on a particular complement protein, researchers could investigate the impact on its ability to bind to other components, thereby mapping the interaction sites and understanding the molecular basis of complement activation and regulation.

Chemical Modification for Elucidating Binding Sites (e.g., Ferredoxin-Enzyme Complexes)

Applications of this compound in Cellular Biology and Microbiology Research

This compound is a valuable reagent in cellular and microbiological research, primarily employed as a chemical probe to investigate the function of proteins by modifying their lysine residues. This acetylation can alter protein charge, conformation, and interactions, providing researchers with insights into various biological processes.

Use in Coaggregation Reaction Analysis

This compound has been utilized in studies of microbial coaggregation, the process by which genetically distinct bacteria adhere to one another. This phenomenon is critical in the formation of multispecies biofilms, such as dental plaque.

Detailed research findings indicate that this compound serves as a tool to probe the molecular basis of these cell-to-cell interactions. In studies analyzing the coaggregation between oral bacteria like Actinomyces viscosus and Streptococcus sanguis, researchers have treated bacterial cells with this compound. asm.orgasm.org The purpose of this treatment is to acetylate the amino groups of proteins on the bacterial cell surface. asm.org By modifying these surface proteins, scientists can determine their role in the coaggregation process. If treatment with this compound inhibits or alters coaggregation, it suggests that protein-based interactions (such as those between a protein adhesin and a carbohydrate receptor) are essential for the adherence of the specific bacterial partners being studied. This method helps to distinguish protein-mediated interactions from other mechanisms of cell adhesion.

Application in Coaggregation Analysis
Purpose To investigate the role of cell surface proteins in bacterial coaggregation.
Method Bacterial cells (e.g., Actinomyces viscosus, Streptococcus sanguis) are treated with this compound. asm.orgasm.org
Mechanism This compound acetylates free amino groups (e.g., on lysine residues) of proteins exposed on the bacterial cell surface. asm.org
Observation Changes in the degree or rate of coaggregation are measured after treatment.
Interpretation Inhibition or reduction in coaggregation indicates that surface proteins are critical mediators of the interaction.

Studies on Protein Reactivity in Cellular Signaling Pathways (e.g., Calmodulin)

This compound is employed to study the structure-function relationship of key proteins in cellular signaling. A notable example is its use in the study of calmodulin, a ubiquitous and highly conserved calcium-binding messenger protein that plays a pivotal role in many Ca²⁺-dependent signaling pathways. asm.org

By treating calmodulin with this compound (often abbreviated as AcOSu), researchers can acetylate its lysine residues. asm.org This modification neutralizes the positive charge of the lysine side chains, which can lead to significant conformational changes in the protein. These structural alterations can, in turn, affect calmodulin's ability to bind calcium ions and interact with its downstream target proteins. Studies have shown that such chemical modification significantly alters calmodulin's activity. asm.org This approach allows researchers to gain insights into how post-translational modifications, like acetylation, can act as a regulatory mechanism in cellular signaling. asm.org Investigating the effects of acetylation on calmodulin's binding affinity for its targets helps to map the specific residues crucial for these interactions and understand the broader implications for signal transduction. asm.org

Use of this compound in Calmodulin Studies
Target Protein Calmodulin (a key calcium-binding protein in cellular signaling). asm.org
Chemical Reaction Acetylation of lysine residues on calmodulin using this compound. asm.org
Effect of Modification Neutralizes the positive charge of lysine, potentially inducing conformational changes. asm.org
Research Goal To understand how acetylation affects calmodulin's activity, including its calcium-binding properties and its interaction with target proteins. asm.org
Finding Chemical modification with this compound can alter calmodulin's activity, suggesting that acetylation is a potential regulatory mechanism in cellular signaling pathways. asm.org

Characterization of tRNA Gene Families

Based on the available search results, there is no specific information detailing the use of this compound for the characterization of tRNA gene families. Research in this area typically involves genomic sequencing, deletion libraries, and the study of tRNA-modifying enzymes and aminoacyl-tRNA synthetases, but a direct application of this compound as a tool for this specific purpose is not described in the provided sources.

Advanced Analytical Methodologies for N Acetylsuccinimide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of N-Acetylsuccinimide Products

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. In the context of this compound chemistry, these techniques provide critical information about the covalent structure of reaction products, confirming that desired chemical transformations have occurred.

Nuclear Magnetic Resonance Spectroscopy for Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of organic compounds, offering detailed insights into the molecular framework. nih.gov It is particularly effective for monitoring the progress of reactions involving this compound and for confirming the structure of the resulting products. magritek.combruker.com Online reaction monitoring using NMR can provide real-time kinetic data and mechanistic insights. magritek.combruker.com

In a typical reaction, such as the acetylation of a primary amine, ¹H and ¹³C NMR spectroscopy can track the consumption of starting materials and the formation of the acetylated product. The confirmation of a successful reaction is achieved by observing the disappearance of the amine protons and the appearance of a new N-H signal, along with characteristic shifts in the resonances of adjacent carbon and hydrogen atoms. For this compound, the protons on the succinimide (B58015) ring appear as a singlet in the ¹H NMR spectrum, typically around δ 2.8 ppm. The acetyl group's methyl protons also produce a distinct singlet. Upon reaction, the chemical environment of these groups changes, leading to predictable shifts in the NMR spectrum of the product. researchgate.netipb.pt Two-dimensional (2D) NMR techniques can be employed for more complex structures to establish connectivity between different parts of the molecule. osf.io

CompoundFunctional Group¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
This compoundSuccinimide (-CH₂CH₂-)~2.85 (s, 4H)~29.0
Acetyl (CH₃CO-)~2.50 (s, 3H)~23.5
N-Benzylacetamide (Product Example)Amide N-H~6.5 (br s, 1H)N/A
Benzyl (-CH₂-)~4.4 (d, 2H)~44.0
Acetyl (CH₃CO-)~2.0 (s, 3H)~23.0

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight with high accuracy. jchemrev.comub.edu This is crucial for confirming the identity of this compound reaction products. google.com Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly used to ionize molecules like this compound derivatives without causing significant fragmentation. jchemrev.com

The analysis of a reaction product by MS will yield its molecular weight, confirming, for instance, the addition of an acetyl group. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition of the molecule. chromatographyonline.com Further structural information can be obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed. chromatographyonline.com The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure, confirming the location of the modification. nist.gov

CompoundFormulaMonoisotopic Mass (Da)Observed Ion (Positive Mode)Expected m/z
This compoundC₆H₇NO₃141.04[M+H]⁺142.05
This compoundC₆H₇NO₃141.04[M+Na]⁺164.03
Acetylated Lysine (B10760008) Derivative (Example)C₈H₁₄N₂O₃186.10[M+H]⁺187.11

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography separates components of a mixture for analysis. torontech.com For this compound and its derivatives, chromatographic techniques are vital for assessing the purity of starting materials and products, as well as for monitoring the progress of a reaction over time.

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds in solution. nih.gov It is widely used to determine the purity of this compound and to monitor the conversion of reactants to products. torontech.com In a typical setup, a sample is injected into a column packed with a stationary phase, and a liquid mobile phase carries the sample through the column. torontech.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile. ijper.org Components separate based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer. By monitoring the chromatogram from a UV detector, the appearance of a product peak and the disappearance of the reactant peak can be tracked over time. mestrelab.com Peak purity can be assessed using a photodiode array (PDA) detector, which measures the UV-Vis spectrum across an entire peak. sepscience.com

CompoundHypothetical Retention Time (min)Description
Primary Amine Reactant3.5Relatively polar, elutes earlier.
This compound5.2Starting material.
Acetylated Product8.1Typically less polar than the amine reactant, elutes later.
Succinimide (by-product)2.8Polar by-product, elutes early.

Quantitative Analysis Approaches

Beyond qualitative identification, it is often necessary to determine the exact amount of a substance in a sample. Quantitative analysis of this compound and its derivatives can be achieved using several of the techniques already described, most notably HPLC and NMR. torontech.com

HPLC-based quantification is the most common approach. jrespharm.com It relies on the principle that the area of a chromatographic peak is proportional to the concentration of the corresponding analyte. To perform quantitative analysis, a series of standard solutions of known concentrations are analyzed to create a calibration curve (a plot of peak area versus concentration). The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. torontech.com This method is highly reproducible and sensitive. ijper.org

Quantitative NMR (qNMR) is an alternative and powerful method that does not always require a calibration curve of the analyte itself. reading.ac.uk In qNMR, the integral of an NMR signal is directly proportional to the number of nuclei contributing to it. mdpi.com By adding a known amount of an internal standard to the sample, the concentration of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. mdpi.com This approach is valued for its accuracy and the fact that a single experiment can provide both structural confirmation and quantification.

ParameterHPLC with UV DetectionQuantitative NMR (qNMR)
PrinciplePeak area is proportional to concentration.Signal integral is proportional to molar concentration.
CalibrationRequires a calibration curve with reference standards of the analyte.Requires a certified internal standard; analyte-specific standard not always needed.
SelectivityHigh, based on chromatographic separation.High, based on unique resonance frequencies.
ThroughputHigh, suitable for large numbers of samples.Lower, but provides structural information simultaneously.

Computational and Theoretical Studies of N Acetylsuccinimide

Quantum Chemical Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. numberanalytics.comresearchgate.net It is widely applied to study reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. numberanalytics.comrsc.org

DFT calculations provide valuable insights into the potential energy surface of a reaction, allowing for the identification of the most likely reaction pathways. numberanalytics.com The core of this analysis involves locating transition states, which are the highest energy points along a reaction coordinate, and calculating their corresponding energy barriers (activation energies). numberanalytics.comnih.gov A lower energy barrier indicates a more favorable reaction pathway.

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. numberanalytics.com Common functionals include the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals, which mix Hartree-Fock exchange with DFT exchange-correlation. numberanalytics.com

While specific DFT studies on the reaction energetics of N-acetylsuccinimide were not found, the principles of DFT can be applied to understand its reactivity. For instance, in a reaction where this compound acts as an acetylating agent, DFT could be used to:

Calculate the energy of the reactants (this compound and the substrate).

Model the structure of the transition state for the acetyl transfer.

Determine the activation energy for the reaction.

Calculate the energy of the products.

Researchers have used DFT to study a variety of chemical reactions, providing detailed energetic information. For example, DFT has been used to investigate the self-assembly of polyoxometalates, revealing reaction pathways with energy barriers ranging from approximately 9 to 22 kcal/mol. researchgate.netresearchgate.net In the study of cycloaddition reactions, DFT has been employed to determine the activation free energies for different pathways, helping to explain the observed product distribution. pku.edu.cn Time-dependent DFT (TD-DFT) has even been used to calculate free-energy barriers for reactions in electronically excited states. diva-portal.org

Interactive Data Table: Key Concepts in DFT for Reaction Analysis

ConceptDescriptionSignificance in Reaction Analysis
Potential Energy Surface A mathematical surface that describes the energy of a system as a function of its geometry.Provides a map of all possible reaction pathways. numberanalytics.com
Reactants, Products, Intermediates The starting materials, final materials, and transient species formed during a reaction.Their relative energies determine the overall thermodynamics of the reaction.
Transition State The highest energy point on the lowest energy path between reactants and products.The energy of the transition state relative to the reactants determines the activation energy. numberanalytics.com
Activation Energy (Energy Barrier) The minimum amount of energy required for a reaction to occur.A key factor in determining the rate of a reaction; lower barriers mean faster reactions. researchgate.netpku.edu.cncolumbia.edu
Exchange-Correlation Functional An approximation within DFT that accounts for the complex electron-electron interactions.The choice of functional significantly impacts the accuracy of the calculated energies. numberanalytics.com
Basis Set A set of mathematical functions used to represent the electronic wavefunctions.The choice of basis set affects the accuracy and computational cost of the calculation. numberanalytics.com

By applying these DFT principles, a detailed understanding of the reaction mechanisms involving this compound, such as its role in acetylation, can be achieved.

Emerging Research Directions and Future Perspectives

Development of N-Acetylsuccinimide Analogues with Enhanced Selectivity

The development of this compound analogues is a promising frontier aimed at achieving greater control and selectivity in chemical reactions. While this compound is effective for acetylating primary amines like lysine (B10760008) residues, the quest for reagents with enhanced chemoselectivity remains a key research driver. This involves modifying the succinimide (B58015) core or the N-acyl group to fine-tune reactivity towards specific functional groups, even in the presence of other nucleophiles.

One approach involves the synthesis of more complex N-acylsuccinimides. For instance, replacing the acetyl group with bulkier or electronically modified acyl groups could influence the steric and electronic environment of the reactive carbonyl center. Research into N-pivaloyl succinimide, for example, has explored how bulky substituents affect the reaction pathways.

Another strategy focuses on creating reagents that can differentiate between various types of amines. Studies on diacylaminoquinazolinones (DAQs) and diacylanilines (DAAs) have shown high selectivity in acylating primary amines over secondary amines, a level of control not typically seen with simpler reagents like acetyl chloride. This principle could be applied to develop succinimide-based reagents with similar discriminatory power. The development of such analogues is crucial for applications requiring precise modification of complex molecules with multiple potential reaction sites.

Table 1: Comparison of Succinimide Derivatives and Their Reactivity

Compound/ClassReactive GroupPrimary ApplicationNotes on Selectivity
This compound Acetyl GroupAcetylation of primary amines (e.g., lysine). Targets ε-amino groups, disrupting electrostatic interactions.
N-Iodosuccinimide (NIS) IodineOxidative coupling and halogenation. thieme-connect.deUsed to introduce iodine into molecules, can be selective for specific positions. lookchem.com
N-Hydroxysuccinimide (NHS) Esters Activated EsterBioconjugation, coupling with amines. invivogen.comReadily reacts with lysine residues to form stable amide bonds. invivogen.com
Diacylaminoquinazolinones (DAQs) Acyl GroupSelective acylation of primary amines. Demonstrates high chemoselectivity for primary amines over secondary amines.

Integration of this compound Chemistry in Drug Discovery and Bioconjugation

The utility of this compound as a modifying agent for proteins and peptides positions it as a valuable tool in drug discovery and bioconjugation. wikipedia.org Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is fundamental to creating advanced therapeutics like antibody-drug conjugates (ADCs) and diagnostic agents. thermofisher.comsusupport.com

In drug discovery, this compound can be used to synthesize derivatives of potential drug candidates to improve their properties. For example, it has been employed to create N-acetylated versions of amino-acid chloramphenicol (B1208) analogues to study their binding affinity to bacterial ribosomes. nih.gov This type of modification can alter a molecule's stability, solubility, and biological activity.

The acetylation of lysine residues by this compound is particularly relevant for studying and modulating protein function. This modification can inhibit enzyme activity or interfere with protein-protein interactions that are critical for disease pathways. usp.brresearchgate.netnih.gov For instance, chemical modification of nitrate (B79036) reductase with this compound was shown to interfere with the formation of the enzyme-ferredoxin complex, highlighting the role of lysine residues in this interaction. nih.gov

While N-hydroxysuccinimide (NHS) esters are more commonly used for creating stable conjugates, the fundamental chemistry of this compound in selectively modifying biomolecules provides a basis for developing new bioconjugation strategies. invivogen.comthermofisher.com Future research may focus on creating bifunctional reagents based on the this compound scaffold that can both modify a protein and attach a payload, such as a drug or imaging agent. nih.gov

Advancements in Mechanistic Understanding and Controlled Reactivity

A deeper understanding of reaction mechanisms is crucial for controlling the reactivity of this compound and designing more sophisticated applications. The fundamental mechanism of acetylation involves a nucleophilic attack on the electrophilic carbonyl carbon of the acetyl group. However, the precise kinetics and factors influencing reactivity in complex biological environments are still areas of active investigation.

Studies have examined the reaction of this compound with proteins like ribonuclease and bovine serum albumin, noting that acetylation occurs effectively across a pH range of 3 to 8. Such research helps to define the optimal conditions for its use in modifying protein structure and function. Further investigations into how factors like solvent, temperature, and local protein microenvironment affect the rate and specificity of acetylation will enable more controlled and predictable outcomes.

Computational modeling, such as molecular dynamics simulations, can be integrated with experimental studies to predict how acetylation will affect a protein's structure and dynamics. This predictive power can accelerate the design of experiments and the development of proteins with novel functions.

Moreover, the study of related reactions provides mechanistic insights. For instance, the reaction of enol acetates with N-iodosuccinimide produces α-iodoketones and this compound as a byproduct, shedding light on the reactivity of the succinimide ring system under different chemical conditions. lookchem.com A thorough mechanistic understanding will ultimately allow chemists to exploit the full potential of this compound and its analogues, enabling reactions to be turned on or off under specific conditions for applications in smart materials or targeted drug delivery.

Sustainable Synthesis and Application Methodologies

In line with the principles of green chemistry, there is a growing effort to develop sustainable methods for the synthesis and application of chemical compounds, including this compound and its derivatives. acs.orgchemmethod.comnumberanalytics.com This involves reducing waste, using renewable resources, and minimizing the use of hazardous substances.

One of the common synthetic routes to this compound involves the reaction of succinic anhydride (B1165640) with acetic anhydride, a method favored for its cost-effectiveness and scalability in industrial settings. Future research will likely focus on optimizing such processes to further reduce energy consumption and waste.

A significant area of development is the use of greener catalysts and solvents. Research has shown that succinimide itself can act as a non-toxic, reusable organo-catalyst for certain organic syntheses in aqueous media, highlighting the potential for the succinimide framework in sustainable chemistry. nih.gov Furthermore, recent work has demonstrated the upcycling of poly(succinates), a type of polymer, into valuable N-substituted succinimides using succinimide anion-based ionic liquids as catalysts under mild, metal-free conditions. nih.gov This provides a sustainable route to succinimide derivatives from polymer waste.

Q & A

Q. What are the recommended safety protocols for handling N-acetylsuccinimide in laboratory settings?

  • Methodological Answer : this compound should be handled in a fume hood with proper personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust formation and inhalation by using sealed containers and local exhaust ventilation. In case of accidental release, use non-sparking tools for containment and dispose of material as hazardous waste . Pre-experiment risk assessments should include checks for incompatible reagents (e.g., strong oxidizers) and emergency procedures for spills or exposure .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in a cool, dry place (2–8°C) in airtight, light-resistant containers under inert gas (e.g., nitrogen). Stability is compromised by moisture, so desiccants should be used in storage units. Periodically verify purity via HPLC or NMR, especially if the compound exhibits unexpected reactivity .

Q. What are the key considerations when designing experiments involving this compound to ensure reproducibility?

  • Methodological Answer : Document reaction parameters rigorously: molar ratios, solvent systems, temperature, and pH. Use standardized protocols for amino group modification, such as buffering at pH 7–9 to enhance reactivity. Include controls (e.g., unmodified protein samples) and validate results with orthogonal techniques like mass spectrometry or circular dichroism . For reproducibility, provide raw data and detailed synthetic procedures in supplementary materials, adhering to journal guidelines like the Beilstein Journal’s experimental section requirements .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound for amino group modification in proteins?

  • Methodological Answer : Optimize pH (7.5–8.5) to balance nucleophilic attack efficiency and protein stability. Conduct pilot studies with varying molar excesses of this compound (e.g., 10:1 to 50:1) relative to target lysine residues. Monitor reaction progress via UV-Vis spectroscopy (e.g., loss of primary amines using TNBS assay) or MALDI-TOF for mass shifts. For large-scale modifications, employ continuous pH monitoring and dialysis post-reaction to remove unreacted reagent .

Q. What methodologies are employed to analyze the role of this compound in disrupting enzyme-cofactor interactions?

  • Methodological Answer : Use kinetic assays (e.g., stopped-flow spectrophotometry) to measure changes in enzyme activity after acetylation. Pair with structural techniques like X-ray crystallography or cryo-EM to identify modified residues. For example, in studies of nitrate reductase, acetylation of positively charged residues (e.g., arginine) was shown to disrupt ferredoxin binding, validated via surface plasmon resonance (SPR) . Cross-reference with computational docking simulations to predict interaction hotspots .

Q. How can contradictions in experimental data involving this compound's reactivity be systematically addressed?

  • Methodological Answer : Perform cross-validation using multiple analytical methods (e.g., FTIR for acetylation confirmation, SDS-PAGE for protein integrity). Investigate batch-to-batch variability by testing reagents from different suppliers. For conflicting kinetic data, assess whether solvent polarity or temperature gradients influenced reactivity. Publish negative results and raw datasets to facilitate meta-analyses .

Q. What strategies are effective for conducting comprehensive literature reviews on this compound's biochemical applications?

  • Methodological Answer : Use curated databases like CAS SciFinderⁿ to filter peer-reviewed studies, patents, and reaction pathways. Search terms should include "this compound AND protein modification," "succinimide crosslinkers," and "lysine acetylation." Prioritize studies with mechanistic insights, such as those detailing pH-dependent reactivity or structural analyses. Exclude non-peer-reviewed sources (e.g., ) .

Q. How can computational modeling be integrated with experimental studies using this compound to predict reaction outcomes?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to model acetylation effects on protein conformation. Tools like GROMACS or AMBER can predict changes in electrostatic potential and ligand-binding affinity. Validate predictions experimentally via mutagenesis (e.g., substituting lysine with glutamine) and compare with acetylation results. This hybrid approach reduces trial-and-error in optimizing modification sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.